1-((1-isobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic organic compound notable for its complex structure and potential applications in medicinal chemistry. This compound features a pyrrolidine ring and a triazole moiety, which are significant in drug design due to their ability to interact with various biological targets. The molecular formula of this compound is with a molecular weight of approximately 238.33 g/mol .
This compound can be sourced from various chemical suppliers, and it is classified under the category of triazole derivatives. Triazoles are recognized for their diverse pharmacological properties, making them valuable in the development of new therapeutic agents. The presence of the isobutyl group and the pyrrolidine ring further enhances its potential biological activity.
The synthesis of 1-((1-isobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step organic reactions. Common methods include:
Each step requires careful control of reaction conditions to maximize yield and purity.
The molecular structure of 1-((1-isobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde features:
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H22N4O |
| Molecular Weight | 238.33 g/mol |
| SMILES | CC(C)CN1CCC(Cn2cc(C=O)nn2)C1 |
The compound's unique combination of functional groups allows for diverse interactions within biological systems .
1-((1-isobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .
The mechanism of action for 1-((1-isobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde primarily involves interactions with specific biological targets such as enzymes or receptors.
Key aspects include:
Computational studies suggest that modifications to this compound could lead to varied pharmacological profiles depending on how these interactions are optimized .
The physical properties of 1-((1-isobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde include:
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
Chemical properties include its reactivity towards nucleophiles due to the electrophilic nature of the aldehyde group and its ability to undergo oxidation and reduction reactions under suitable conditions .
The applications of 1-((1-isobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde span several fields:
Research indicates that further exploration of this compound could lead to significant advancements in drug development and material science .
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: